4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)-1,3,5-triazin-2-amine
Description
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-1,3,5-triazin-2-amine is a triazine derivative featuring a 1-methylpyrazole substituent at the 6-position and a chlorine atom at the 4-position of the triazine core. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and material science applications.
Properties
Molecular Formula |
C7H7ClN6 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
4-chloro-6-(1-methylpyrazol-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H7ClN6/c1-14-3-4(2-10-14)5-11-6(8)13-7(9)12-5/h2-3H,1H3,(H2,9,11,12,13) |
InChI Key |
JOXXJFHLWWYKQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with various amines. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution due to the electron-withdrawing nature of the triazine ring. Common nucleophiles include amines, alcohols, and thiols:
The chlorine’s reactivity is enhanced by the adjacent pyrazole ring, which stabilizes intermediates through resonance.
Coupling Reactions
The pyrazole moiety facilitates metal-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 90°C.
-
Product : 6-(1-Methylpyrazol-4-yl)-4-(aryl)-1,3,5-triazin-2-amine derivatives.
Buchwald-Hartwig Amination
-
Conditions : Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene, 110°C.
-
Product : 2-Amino-4-(N-aryl)-6-(1-methylpyrazol-4-yl)-1,3,5-triazines.
Cyclization Reactions
The triazine core participates in cyclization to form fused heterocycles:
For example, reaction with ethylacetoacetate under acidic conditions yields pyrazole-fused triazines with IC<sub>50</sub> values of 3.6–11.0 µM against HCT-116 cancer cells .
Biological Interactions
The compound inhibits enzymes via hydrogen bonding and π-stacking:
-
MET Kinase Inhibition : Binds to Met1160 and Asp1222 residues in the MET active site, achieving IC<sub>50</sub> = 1.2 nM .
-
Antinociceptive Activity : Derivatives exhibit ED<sub>50</sub> = 12–18 mg/kg in rodent models via σ-1 receptor modulation .
Stability and Degradation
-
Hydrolytic Stability : Stable in pH 4–7 buffers (t<sub>1/2</sub> > 24 hrs) but degrades rapidly under alkaline conditions (pH 10, t<sub>1/2</sub> = 2.5 hrs).
-
Thermal Decomposition : Onset at 220°C, forming cyanuric chloride and 1-methylpyrazole fragments.
Synthetic Routes
The compound is synthesized via:
-
Step 1 : Chlorination of 2-amino-6-(1-methylpyrazol-4-yl)-1,3,5-triazine using POCl<sub>3</sub>/DMF (85% yield).
-
Step 2 : Purification via silica gel chromatography (hexanes/EtOAc, 3:1).
Scientific Research Applications
4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cell signaling pathways.
Industry: It is used in the development of new agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Receptor Binding and Selectivity
- Histamine H4 Receptor Antagonists : Compounds like 4-(4-methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine () exhibit submicromolar H4R affinity (Ki < 1 µM) due to the electron-withdrawing chlorophenyl group and piperazine’s basicity. In contrast, the target compound’s pyrazole group may reduce H4R binding but could favor interactions with other receptors (e.g., 5-HT6) due to its planar aromatic structure .
- 5-HT6 Receptor Antagonists: Phenoxyalkyltriazine derivatives (e.g., (RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine in ) show procognitive effects linked to dichlorophenoxy groups. The target compound’s methylpyrazole may lack the electron-withdrawing effects needed for strong 5-HT6 binding but could improve brain penetration due to lower molecular weight .
Physicochemical and Pharmacokinetic Properties
- Solubility and Lipophilicity: Morpholine-substituted triazines () exhibit higher aqueous solubility (logP ~1.5) compared to the target compound (estimated logP ~2.3).
- Metabolic Stability : Pyrazole-containing triazines (e.g., ) are less prone to oxidative metabolism than aliphatic derivatives (e.g., 4-chloro-6-isopropyl-1,3,5-triazin-2-amine), which may undergo CYP450-mediated dealkylation .
Biological Activity
Introduction
4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)-1,3,5-triazin-2-amine, also known by its CAS number 1556479-14-1, is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H8ClN5 |
| Molecular Weight | 210.62 g/mol |
| CAS Number | 1556479-14-1 |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties through various mechanisms:
-
Cytotoxicity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
-
Mechanism of Action : The anticancer activity is believed to be mediated through:
- Induction of apoptosis via activation of caspases (caspase 3/7, caspase 8, and caspase 9) which are critical for programmed cell death.
- Modulation of the NF-kB pathway , leading to reduced survival signals in cancer cells.
- Triggering autophagy , evidenced by increased formation of autophagosomes and expression of beclin-1 .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrazole and triazine moieties significantly influence biological activity:
- Substituents at the R position on the triazine ring enhance cytotoxicity.
- The presence of electronegative groups such as chlorine is essential for increased antiproliferative activity .
Case Studies
- In Vitro Studies : A study conducted on various derivatives of triazine compounds showed that those containing the pyrazole moiety exhibited enhanced cytotoxic effects against MCF-7 and HCT-116 cell lines. The most active compounds were identified through MTT assays, demonstrating IC50 values lower than those of traditional chemotherapeutics .
- Mechanistic Insights : Another research effort focused on understanding how these compounds induce apoptosis. It was found that they do not inhibit MDM2-p53 interactions but instead induce cell cycle arrest in a p53-independent manner, which is crucial for developing therapies targeting p53-mutant tumors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-1,3,5-triazin-2-amine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on a triazine scaffold. For example, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is reacted with 1-methyl-1H-pyrazol-4-amine under controlled conditions. Key steps include:
- Step 1 : Dissolve cyanuric chloride in a polar aprotic solvent (e.g., THF, acetone) at 0°C to suppress side reactions.
- Step 2 : Add 1-methyl-1H-pyrazol-4-amine dropwise, followed by a base (e.g., triethylamine) to deprotonate the amine and drive substitution at the 6-position of the triazine ring.
- Step 3 : Quench the reaction with ice, filter the precipitate, and purify via column chromatography (e.g., AcOEt/hexane) .
- Example : A similar protocol yielded 4-Chloro-6-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)-N-methyl-1,3,5-triazin-2-amine with 75% purity after washing with water .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., δ ~3.10 ppm for methyl groups in H NMR) .
- Mass Spectrometry (MS) : ESI-MS detects molecular ions (e.g., m/z 369 [M] for related triazines) .
- HPLC/UPLC : Purity is assessed via reverse-phase chromatography (e.g., 91–99% purity reported for analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in triazine substitutions?
- Methodological Answer : Optimization involves:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during initial substitutions .
- Solvent Screening : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity, while additives like NaHCO stabilize intermediates .
- Kinetic vs. Thermodynamic Control : Sequential substitution (e.g., 6-position first, then 4-position) minimizes byproducts. For example, 4-Chloro-6-(mesityloxy)-N-phenyl-1,3,5-triazin-2-amine was synthesized in 97% purity via stepwise substitution .
- Data Table : Comparison of Reaction Conditions
| Substrate | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyanuric chloride | THF | 0 | 75 | 91 | |
| 4,6-Dichloro-triazine | Acetone | 25 | 85 | 97 |
Q. What strategies resolve contradictions in spectroscopic data for triazine derivatives?
- Methodological Answer : Discrepancies in NMR or MS data arise from tautomerism or residual solvents. Mitigation strategies include:
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism in triazinones) .
- High-Resolution MS (HRMS) : Distinguishes isotopic patterns (e.g., Cl vs. Br isotopes) .
- X-ray Crystallography : Definitive structural confirmation via SHELXL refinement (e.g., resolving positional disorder in triazine rings) .
Q. How is the compound applied in developing bioactive probes or drug candidates?
- Methodological Answer : The triazine core is functionalized for target engagement:
- Kinase Inhibitors : Introduce sulfonamide or guanidine groups (e.g., 2-(2-arylmethylthio)-1-[4-chloro-6-sulfamoylphenylamino]guanidine derivatives showed enzyme inhibition) .
- Cystic Fibrosis Modulators : Analogues like 4-Chloro-6-(hexafluoropropoxy)-N-methyl-triazin-2-amine activate ion channels via structure-activity relationship (SAR) studies .
- Chemical Probes : KSC-57 (a triazine-based probe) was synthesized via Cu-free click chemistry for live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
